molecular formula C20H22N2O2 B6113844 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol

Cat. No. B6113844
M. Wt: 322.4 g/mol
InChI Key: GWMQVDWQOSRPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol, also known as DMPE, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. DMPE belongs to the class of compounds known as pyrazoles, which have been shown to have a range of biological activities.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which contribute to inflammation and oxidative stress. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has also been shown to modulate the activity of enzymes involved in cellular signaling pathways, which could contribute to its anticancer properties.
Biochemical and Physiological Effects
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has also been shown to have low toxicity in animal models, making it a safe compound for use in experiments. However, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has some limitations, including its limited solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for research on 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additional research is needed to fully understand the mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol and its potential therapeutic properties. Future studies could also investigate the use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol in combination with other compounds to enhance its therapeutic effects. Finally, further optimization of the synthesis method could lead to improved yields and purity, making 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol a more viable compound for use in research.

Synthesis Methods

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol can be synthesized by a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole with 4-methoxybenzaldehyde, followed by reduction and acylation. The final product is obtained after purification by column chromatography. The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has been optimized to improve yields and purity, making it a viable compound for research purposes.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-13-15(2)22(21-14)19(16-7-5-4-6-8-16)20(23)17-9-11-18(24-3)12-10-17/h4-13,19-20,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMQVDWQOSRPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C2=CC=CC=C2)C(C3=CC=C(C=C3)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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